![molecular formula C11H12F3N B2518348 cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine CAS No. 1812174-93-8](/img/structure/B2518348.png)
cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine
Overview
Description
cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine: is a chemical compound with the molecular formula C11H12F3N . It is characterized by the presence of a cyclobutane ring substituted with a trifluoromethylphenyl group and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(trifluoromethyl)benzylamine with cyclobutanone in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), and requires careful temperature control to ensure the desired cis-configuration .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Cyclopropanation via Biocatalytic Carbene Transfer
A key reaction involves the biocatalytic synthesis of cis-trifluoromethyl-substituted cyclopropanes (CF₃-CPAs). This method employs engineered heme-dependent proteins (e.g., Aeropyrum pernix protoglobin, ApePgb) to catalyze cyclopropanation of alkenes using trifluorodiazoethane as a carbene source .
Reaction Mechanism and Conditions
-
Catalyst : Engineered ApePgb variants (e.g., W59F/Y60L/F73H/F145V) with improved stereoselectivity.
-
Substrates : Broad alkene scope, including styrenes, aliphatic alkenes, and unactivated alkenes.
-
Yield : Total turnover numbers (TTN) up to 110 for wild-type ApePgb, enhanced to 1,200 with engineered mutants.
-
Stereoselectivity : >95% cis-diastereoselectivity and >90% enantiomeric excess (ee) for aryl-substituted alkenes .
Alkene Substrate | Diastereoselectivity (cis:trans) | Enantiomeric Excess (ee) |
---|---|---|
Styrene | 95:5 | 92% |
1-Hexene | 93:7 | 85% |
Cyclohexene | 90:10 | 78% |
Key Insights :
-
The active-site geometry of ApePgb preorganizes the iron-carbenoid intermediate and alkene in a pro-cis conformation, overriding the intrinsic trans preference of free carbene intermediates .
-
Mutations at residues W59, Y60, F73, and F145 modulate steric and electronic interactions to enhance reactivity and selectivity.
Palladium-Catalyzed Coupling Reactions
The amine group in cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine participates in cross-coupling reactions to form complex heterocycles. For example, Buchwald-Hartwig amination with aryl halides employs palladium catalysts .
Representative Reaction
-
Substrate : (7S)-2-chloro-4,7,8-trimethyl-5,7-dihydropteridin-6-one.
-
Catalyst : tBuXPhos palladacycle (Gen 1).
-
Base : Sodium tert-butoxide.
-
Conditions : 60°C in tert-butanol/dioxane.
Product : (7S)-2-((cis-3-(hydroxymethyl)cyclobutyl)amino)-7-isopropyl-4,8-dimethyl-7,8-dihydropteridin-6(5H)-one.
Functionalization via Sulfonylation
The primary amine undergoes sulfonylation with electrophilic reagents. For instance, reaction with ethyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate in acetonitrile yields sulfonamide derivatives .
Reaction Conditions
-
Reagents : Ethyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate, DIPEA.
-
Solvent : Acetonitrile, room temperature.
Acid-Base Reactions and Salt Formation
The compound forms stable hydrochloride salts under acidic conditions, enhancing its solubility for pharmaceutical applications.
Procedure
-
Reagent : HCl (4N in dioxane).
-
Conditions : Dichloromethane, room temperature.
-
Product : cis-3-(hydroxymethyl)cyclobutan-1-aminium chloride (128 mg yield) .
Comparative Reactivity with Analogues
The cyclobutane ring and trifluoromethyl group confer distinct reactivity compared to analogues:
Scientific Research Applications
Pharmaceutical Development
Cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine has garnered attention for its potential therapeutic applications, particularly in treating neurological disorders. Its ability to interact with specific molecular targets suggests it could modulate biological pathways effectively. Research is ongoing to elucidate its pharmacological profile and therapeutic efficacy .
The compound has been investigated for its interactions with various biological molecules, including enzymes and receptors. Studies indicate that the trifluoromethyl group significantly enhances binding affinity and selectivity, which is crucial for developing selective inhibitors or drugs targeting specific pathways .
Chemical Synthesis
This compound serves as a building block in synthesizing more complex molecules. Its unique structure allows for various chemical modifications, facilitating the creation of derivatives with tailored properties for specific applications .
Data Table: Comparison of Structural Features
Compound Name | Structure Type | Unique Features |
---|---|---|
This compound | Cyclobutane derivative | Trifluoromethyl group enhances reactivity |
3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine | Cyclobutane derivative | Contains an additional fluorine atom |
4-(Trifluoromethyl)aniline | Aromatic amine | Lacks cyclobutane structure |
1-(4-(Trifluoromethyl)phenyl)ethanamine | Ethylamine derivative | Different alkyl chain length |
Case Study 1: Neurological Disorder Treatment
Research conducted by pharmaceutical scientists has explored the potential of this compound as a candidate for treating neurological disorders. The compound's ability to interact with neurotransmitter receptors suggests it may help modulate synaptic transmission, offering therapeutic benefits in conditions like depression and anxiety .
Case Study 2: Enzyme Inhibition
In a study focusing on enzyme interactions, this compound demonstrated significant inhibitory activity against specific phosphoinositide-3-kinases (PI3Ks). The compound's structural features contributed to its selectivity and potency, indicating its potential as a lead compound in developing cancer therapeutics .
Mechanism of Action
The mechanism of action of cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the cyclobutane ring provides structural rigidity. These interactions can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
- cis-3-[4-(Methyl)phenyl]cyclobutanamine
- cis-3-[4-(Chloromethyl)phenyl]cyclobutanamine
- cis-3-[4-(Fluoromethyl)phenyl]cyclobutanamine
Comparison: cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain chemical reactions compared to its analogs. Additionally, the trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable compound in various applications .
Biological Activity
Cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine is a compound characterized by its unique structural features, including a cyclobutane ring and a trifluoromethyl-substituted phenyl group. This compound has garnered attention for its potential biological activity, particularly in pharmacological contexts. This article aims to explore the biological activity of this compound, highlighting its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₂F₃N, with a molecular weight of 215.22 g/mol. The trifluoromethyl group enhances the compound's chemical reactivity and biological activity, making it a significant subject of study in medicinal chemistry.
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. The trifluoromethyl group contributes to enhanced binding affinity and selectivity, while the cyclobutane ring provides structural rigidity that may influence biological pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Interaction : The compound has been investigated for its interactions with various enzymes, suggesting potential roles in modulating enzyme activity.
- Receptor Binding : Preliminary studies indicate possible interactions with neurotransmitter receptors, which could have implications for neurological applications.
- Therapeutic Potential : Due to its structural attributes, the compound is being explored for therapeutic applications in treating neurological disorders and other conditions.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:
Compound Name | Structure Type | Unique Features |
---|---|---|
cis-3-[4-(Methyl)phenyl]cyclobutanamine | Cyclobutane derivative | Lacks trifluoromethyl group |
cis-3-[4-(Chloromethyl)phenyl]cyclobutanamine | Cyclobutane derivative | Different halogen substituent |
1-(4-(Trifluoromethyl)phenyl)ethanamine | Ethylamine derivative | Different alkyl chain length |
The presence of the trifluoromethyl group in this compound imparts distinct electronic properties that enhance its reactivity and selectivity compared to its analogs.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing enantiopure cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine?
- Methodology :
- Ring-Closing Metathesis (RCM) : Cyclobutane rings can be synthesized via RCM using Grubbs catalysts. Optimize reaction conditions (e.g., solvent: dichloromethane, 40°C, 12h) to favor cis stereochemistry .
- Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate enantiomers. Validate purity via optical rotation and chiral NMR .
- Safety Note : Handle trifluoromethylphenyl intermediates under inert atmosphere due to hydrolytic sensitivity.
Q. How can the stereochemical integrity of this compound be confirmed experimentally?
- Analytical Workflow :
- X-ray Crystallography : Co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid chloride) to determine absolute configuration .
- NOESY NMR : Cross-peaks between the cyclobutane protons and the trifluoromethylphenyl group confirm cis spatial arrangement .
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to resolve ambiguities in stereochemistry .
Q. What spectroscopic techniques are critical for characterizing intermediates and final products?
- Key Techniques :
- <sup>19</sup>F NMR : Monitor trifluoromethyl group integration (δ ~ -60 ppm) to track reaction progress .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C11H12F3N) with <1 ppm error .
- IR Spectroscopy : Identify amine N–H stretches (~3300 cm<sup>-1</sup>) and cyclobutane ring vibrations (e.g., 1450–1550 cm<sup>-1</sup>) .
Advanced Research Questions
Q. How does the cis configuration influence the compound’s electronic properties and reactivity?
- Computational Insights :
- DFT Calculations : Compare HOMO-LUMO gaps of cis vs. trans isomers. The cis isomer typically exhibits higher electron density on the amine due to reduced steric hindrance .
- NBO Analysis : Quantify hyperconjugative interactions between the cyclobutane ring and the trifluoromethylphenyl group .
- Experimental Validation :
- Kinetic Studies : Measure reaction rates in nucleophilic substitutions (e.g., SN2 with methyl iodide). Cis isomers often show slower kinetics due to steric shielding .
Q. What strategies resolve contradictions in biological activity data between cis and trans isomers?
- Case Study :
- Enzyme Binding Assays : Use surface plasmon resonance (SPR) to compare binding affinities of cis/trans isomers to target enzymes (e.g., monoamine oxidases). Steric clashes in trans isomers may reduce activity .
- MD Simulations : Model ligand-receptor interactions to identify key binding residues sensitive to stereochemistry .
Q. How can the trifluoromethyl group’s electronic effects be exploited in catalysis or medicinal chemistry?
- Applications :
- Catalysis : Use as a directing group in C–H activation reactions. The CF3 group enhances electrophilicity of adjacent positions .
- Drug Design : Leverage CF3’s metabolic stability and lipophilicity to optimize pharmacokinetic profiles. Compare logP values with non-fluorinated analogs (e.g., ΔlogP ≈ +0.5) .
Q. Key Research Challenges
- Stereochemical Purity : Minor trans isomer contamination (<2%) can skew biological data. Use preparative SFC for high-resolution separation .
- Fluorine-Specific Interactions : The CF3 group’s quadrupole moment may induce non-classical hydrogen bonds in protein binding pockets. Validate via X-ray crystallography .
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-7(2-4-9)8-5-10(15)6-8/h1-4,8,10H,5-6,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSHQSYFWIQVNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.